1H-Perfluorooct-1-ene is a fluorinated compound characterized by its unique structure, which includes a terminal double bond and a fully fluorinated carbon chain. Its chemical formula is , and it has a molecular weight of approximately 346.0887 g/mol. This compound is part of a larger class of perfluoroalkenes, which are known for their exceptional chemical stability and resistance to degradation. The presence of fluorine atoms imparts distinctive properties, such as low surface energy and high thermal stability, making it valuable in various applications, particularly in the production of specialized polymers and coatings .
Synthesis of 1H-Perfluorooct-1-ene can be achieved through several methods:
The primary applications of 1H-Perfluorooct-1-ene stem from its use in the synthesis of fluorinated polymers. These polymers are utilized in various industries due to their unique properties:
Additionally, research continues into potential uses in advanced materials and environmental applications .
Interaction studies involving 1H-Perfluorooct-1-ene primarily focus on its behavior within polymer matrices and its environmental impact as part of PFAS research. Investigations into how this compound interacts with various substrates can provide insights into its efficacy in coatings and other applications. Moreover, studies exploring its degradation pathways are crucial for assessing its environmental persistence and potential remediation strategies .
Several compounds share structural similarities with 1H-Perfluorooct-1-ene. These include:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 1H,1H,2H-perfluoro-1-octanol | C8HF15O | Alcohol derivative; used as surfactants |
| Perfluorooctanoic acid | C8HF15O2 | Known for environmental persistence; health concerns |
| 1H-perfluorodec-1-ene | C10HF19 | Longer carbon chain; similar polymerization behavior |
Uniqueness: 1H-Perfluorooct-1-ene is distinguished by its terminal double bond and specific reactivity patterns that facilitate its role as a comonomer in polymer synthesis. While other perfluoroalkenes may share some properties, the unique combination of structural features and reactivity makes it particularly valuable for specialized applications in materials science .
The systematic IUPAC name for 1H-Perfluorooct-1-ene is 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene, reflecting the substitution pattern of fluorine atoms along the eight-carbon chain. The molecular formula $$ \text{C}8\text{F}{16} $$ indicates complete fluorination except at the double bond between carbons 1 and 2. The compound’s linear structure features a rigid perfluorinated "tail" and a reactive ethylene "head," which governs its amphiphilic behavior.
| Property | Value |
|---|---|
| CAS Number | 559-14-8 |
| Molecular Formula | $$ \text{C}8\text{F}{16} $$ |
| Molecular Weight | 400.060 g/mol |
| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene |
The double bond at the 1-position introduces geometric isomerism, though the steric bulk of fluorine atoms typically stabilizes the trans configuration. Spectroscopic analyses, including $$ ^{19}\text{F} $$-NMR, reveal distinct fluorine environments: the vinylic fluorine (δ −120 ppm) and backbone fluorines (δ −80 to −125 ppm). Infrared spectroscopy shows characteristic C-F stretching vibrations near 1,200 cm⁻¹ and C=C absorption at 1,650 cm⁻¹.